(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-22-13-16(12-20-22)29(26,27)24-9-5-8-23(10-11-24)19(25)17-14-28-18(21-17)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBIOAIRJRVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that incorporates functional groups known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a sulfonyl group, a diazepane moiety, and a thiazole component. These structural elements contribute to its reactivity and biological effects.
| Component | Structure | Functionality |
|---|---|---|
| Pyrazole | Pyrazole | Antimicrobial, anti-inflammatory |
| Sulfonyl | Sulfonyl | Enhances solubility and bioavailability |
| Diazepane | Diazepane | Potential anxiolytic effects |
| Thiazole | Thiazole | Anticancer properties |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The compound's structure suggests potential for similar activity due to the presence of the thiazole ring.
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures have been reported to achieve up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound could be a candidate for anti-inflammatory drug development.
Anticancer Properties
The sulfonyl group in the compound is known to interact with various molecular targets involved in cancer progression. Research has highlighted that related compounds targeting c-Met pathways show promise in cancer therapy . The potential for this compound to act on similar pathways warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The sulfonyl group may form strong interactions with proteins, inhibiting their function.
- Enzyme Inhibition : The pyrazole ring can interfere with enzyme activity, affecting metabolic pathways.
- Cytokine Modulation : The compound may modulate the release of inflammatory cytokines.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of related pyrazole compounds, derivatives were tested against multi-drug resistant strains. One derivative demonstrated an MIC of 50 µg/mL against Pseudomonas aeruginosa, indicating significant antimicrobial potential .
Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 release in vitro. Compounds showed up to 93% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and functional groups of the target compound with analogous molecules from the literature:
Key Observations:
- Sulfonyl Linkages: Unlike the phenylsulfonyl group in the triazole-based compound , the target’s 1-methylpyrazole-sulfonyl group may reduce hydrophobicity (logP) while maintaining metabolic resistance.
- Thiazole vs. Triazole: The 2-phenylthiazole in the target could provide stronger electron-withdrawing effects than triazoles, influencing reactivity in nucleophilic substitution or redox reactions .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural analogs suggest plausible applications:
- Antifungal Activity: Triazole- and piperazine-containing compounds (e.g., ) inhibit fungal CYP51, but the target’s thiazole and diazepane may shift selectivity toward bacterial targets .
Physicochemical Properties
- Solubility: The sulfonyl group and polar diazepane likely improve aqueous solubility compared to purely aromatic analogs.
- LogP: Estimated logP ~2.5–3.0 (lower than ’s triazolone derivatives with logP ~4.0 due to bulky alkyl chains) .
Preparation Methods
Preparation of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
The sulfonyl group introduction begins with synthesizing 1-methyl-1H-pyrazole-4-sulfonyl chloride. This intermediate is typically generated via chlorosulfonation of 1-methyl-1H-pyrazole using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). The reaction proceeds as follows:
$$
\text{1-Methyl-1H-pyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride} + \text{HCl}
$$
Key Parameters
Formation of 1,4-Diazepane
The 1,4-diazepane ring is synthesized via cyclization of 1,4-diaminobutane with formaldehyde in acidic conditions. This method, adapted from diazepane derivatives in PubChem entries, involves:
$$
\text{1,4-Diaminobutane} + \text{HCHO} \xrightarrow{\text{HCl}} \text{1,4-Diazepane} + \text{H}_2\text{O}
$$
Optimized Conditions
Sulfonylation of 1,4-Diazepane
Reaction with 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
The sulfonylation step couples 1,4-diazepane with the sulfonyl chloride intermediate. This reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{1,4-Diazepane} + \text{1-Methyl-1H-pyrazole-4-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane}
$$
Critical Parameters
- Molar Ratio: 1:1.2 (diazepane:sulfonyl chloride)
- Temperature: 0°C → room temperature (gradual warming)
- Yield: 70–75%
Characterization Data
Synthesis of 2-Phenylthiazol-4-yl Methanone
Hantzsch Thiazole Synthesis
The 2-phenylthiazole moiety is constructed via the Hantzsch reaction, combining thiourea with α-bromoacetophenone:
$$
\text{Thiourea} + \text{α-Bromoacetophenone} \rightarrow \text{2-Phenylthiazol-4-amine} \xrightarrow{\text{Oxidation}} \text{2-Phenylthiazol-4-yl methanone}
$$
Oxidation Step
Final Coupling Reaction
Amide Bond Formation
The sulfonylated diazepane intermediate is coupled with 2-phenylthiazol-4-yl methanone using EDCl/HOBt in DMF:
$$
\text{4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane} + \text{2-Phenylthiazol-4-yl methanone} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
Optimized Conditions
- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)
- Additive: Hydroxybenzotriazole (HOBt)
- Solvent: Dimethylformamide (DMF)
- Yield: 55–60%
Characterization Summary
Industrial-Scale Considerations
Process Optimization
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water (4:1) yields 98% purity.
Challenges and Solutions
Low Coupling Efficiency
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
